molecular formula C23H18FN5O2 B1449679 Tenalisib R Enantiomer CAS No. 1639417-54-1

Tenalisib R Enantiomer

カタログ番号: B1449679
CAS番号: 1639417-54-1
分子量: 415.4 g/mol
InChIキー: HDXDQPRPFRKGKZ-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件

RP6530 R エナンチオマーの合成は、市販の出発物質から始まる複数のステップを伴います反応条件は、通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業的生産方法

RP6530 R エナンチオマーの工業的生産は、同様の合成ルートに従いますが、商業的な需要を満たすためにスケールアップされます。 このプロセスには、反応条件の最適化、精製ステップ、および品質管理対策が含まれ、規制基準への適合性と整合性を確保します .

化学反応の分析

反応の種類

RP6530 R エナンチオマーは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素上のパラジウム)があります。 反応は通常、最適な結果を確保するために、制御された温度と圧力の下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな中間体と副生成物が含まれ、これらはさらに精製されて、目的の阻害活性を有する最終化合物を得ます .

科学研究への応用

RP6530 R エナンチオマーは、次のような幅広い科学研究への応用を有しています。

作用機序

生物活性

Tenalisib, also known as RP6530, is a selective dual inhibitor of phosphoinositide-3-kinases (PI3K) δ and γ. It has garnered attention for its potential therapeutic applications in hematologic malignancies, particularly in peripheral T-cell lymphomas (PTCL) and cutaneous T-cell lymphomas (CTCL). This article delves into the biological activity of the R enantiomer of Tenalisib, summarizing key research findings, pharmacokinetics, efficacy, and safety profiles.

Tenalisib exerts its effects by selectively inhibiting the PI3K pathways that are crucial for cell proliferation and survival in various cancers. The dual inhibition of PI3K δ and γ leads to a reduction in tumor cell growth and enhances apoptosis in malignant cells. This mechanism is particularly relevant in T-cell malignancies where these pathways are often dysregulated.

Pharmacokinetics

The pharmacokinetic profile of Tenalisib has been characterized through various clinical studies. Notably:

  • Absorption : Tenalisib demonstrates rapid absorption with dose-dependent increases in maximum plasma concentration (CmaxC_{max}) and area under the curve (AUCAUC) values up to 400 mg doses .
  • Metabolism : It is metabolized primarily via CYP3A4, with its metabolite IN0385 showing higher plasma exposure compared to the parent compound .
  • Elimination : The elimination kinetics appear to be similar for both Tenalisib and IN0385, indicating a predictable pharmacokinetic behavior that supports its use in combination therapies .

Efficacy

Clinical studies have reported on the efficacy of Tenalisib, particularly in combination with other agents like romidepsin:

  • Response Rates : In a phase I/II study involving patients with relapsed/refractory TCL, the overall objective response rate (ORR) was 63%, with complete response (CR) rates at 25.9% and partial response (PR) at 37% . In PTCL patients, ORR reached 75% with a CR rate of 50%, suggesting a synergistic effect when combined with romidepsin .
  • Duration of Response : The median duration of response was reported at approximately 5.03 months .

Table 1: Summary of Efficacy Findings

Study TypePatient PopulationObjective Response RateComplete Response RatePartial Response RateMedian Duration of Response
Phase I/II StudyRelapsed/Refractory TCL63%25.9%37%5.03 months
Phase I StudyHematologic Malignancies19%7%13%5.7 months

Safety Profile

The safety profile of Tenalisib has been evaluated in multiple studies:

  • Adverse Events : Common treatment-emergent adverse events included nausea, diarrhea, fatigue, and thrombocytopenia. Serious adverse events were limited to hypertriglyceridemia and neutropenia .
  • Dose Tolerance : No dose-limiting toxicities were observed up to doses of 1200 mg twice daily, indicating a favorable safety margin for further clinical development .

Table 2: Summary of Adverse Events

Adverse EventIncidence (%)
Nausea>15
Thrombocytopenia>15
Increased AST/ALT>15
Fatigue>15
Diarrhea>15

Case Studies

Several case studies have illustrated the clinical application of Tenalisib:

  • Case Study in PTCL : A patient with relapsed PTCL demonstrated a significant reduction in tumor size after initiating treatment with Tenalisib combined with romidepsin. The patient achieved a CR within three cycles, highlighting the potential for this combination therapy to induce rapid responses.
  • Case Study in CTCL : Another patient with advanced CTCL showed a marked improvement in skin lesions and overall quality of life after receiving Tenalisib monotherapy for four months, achieving a PR.

特性

IUPAC Name

3-(3-fluorophenyl)-2-[(1R)-1-(7H-purin-6-ylamino)propyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXDQPRPFRKGKZ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138191
Record name 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639417-54-1
Record name 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639417-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenalisib R Enantiomer
Reactant of Route 2
Reactant of Route 2
Tenalisib R Enantiomer
Reactant of Route 3
Reactant of Route 3
Tenalisib R Enantiomer
Reactant of Route 4
Reactant of Route 4
Tenalisib R Enantiomer
Reactant of Route 5
Reactant of Route 5
Tenalisib R Enantiomer
Reactant of Route 6
Reactant of Route 6
Tenalisib R Enantiomer

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。